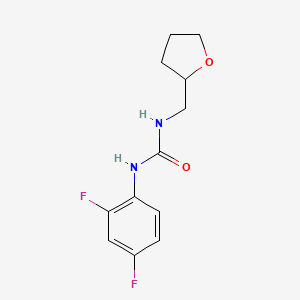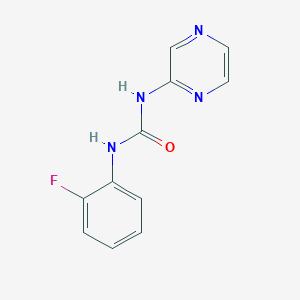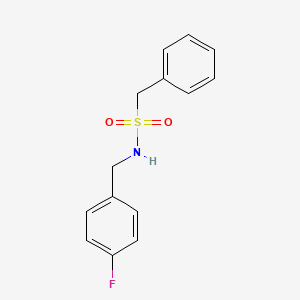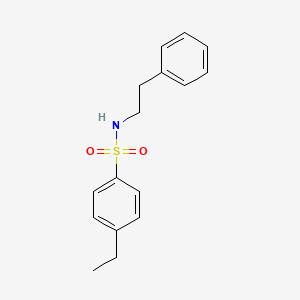![molecular formula C15H19F3N2O2 B4423212 2-(2,6-dimethyl-4-morpholinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4423212.png)
2-(2,6-dimethyl-4-morpholinyl)-N-[2-(trifluoromethyl)phenyl]acetamide
Übersicht
Beschreibung
"2-(2,6-dimethyl-4-morpholinyl)-N-[2-(trifluoromethyl)phenyl]acetamide" is a compound of interest due to its potential in various scientific and pharmacological fields. While specific literature directly addressing this compound was not identified, insights can be drawn from closely related compounds and general chemical knowledge.
Synthesis Analysis
The synthesis of related morpholino compounds involves several steps, including the preparation of specific esters, hydrazides, and subsequent reactions with bromoacetamides in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH). These methods provide a framework for synthesizing a wide range of morpholino compounds, suggesting a similar approach could be utilized for the compound (Gul et al., 2017).
Molecular Structure Analysis
The molecular structure of morpholino compounds and their derivatives can be elucidated using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectral data. These techniques allow for a detailed understanding of the compound's structure, including its functional groups and molecular geometry (Gul et al., 2017).
Chemical Reactions and Properties
Morpholino compounds participate in various chemical reactions, including interactions with other organic compounds to synthesize new derivatives with potential antimicrobial activity. The specific chemical reactivity would depend on the functional groups present in the compound, suggesting that "this compound" could be involved in reactions leveraging its acetamide and morpholino groups for further functionalization (Jayadevappa et al., 2012).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, can be determined through experimental measurements. While specific data on "this compound" is not readily available, closely related morpholino derivatives offer a basis for predicting its physical characteristics. These might include moderate solubility in organic solvents and stability under standard conditions (Jayadevappa et al., 2012).
Chemical Properties Analysis
The chemical properties of morpholino derivatives are influenced by their functional groups, which dictate their reactivity, acidity/basicity, and interaction with biological systems. For instance, the presence of an acetamide group could impart specific reactivity towards nucleophiles, while the morpholino ring might influence the compound's basicity and ability to form hydrogen bonds (Jayadevappa et al., 2012).
Wirkmechanismus
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a pharmaceutical, its mechanism would depend on its interactions with biological molecules. The morpholine ring is present in many drugs and is known to interact with various enzymes and receptors .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O2/c1-10-7-20(8-11(2)22-10)9-14(21)19-13-6-4-3-5-12(13)15(16,17)18/h3-6,10-11H,7-9H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKBJYWZGXGERT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4423134.png)
![N-cycloheptyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4423142.png)
![2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4423149.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B4423175.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B4423188.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4423196.png)
![N-cyclohexyl-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4423202.png)
![N-(2-phenylethyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4423203.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B4423209.png)



![4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzamide](/img/structure/B4423222.png)